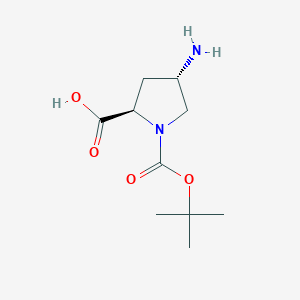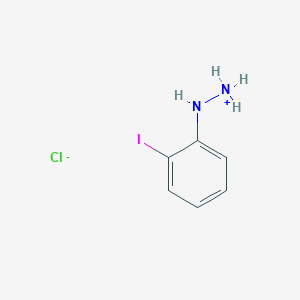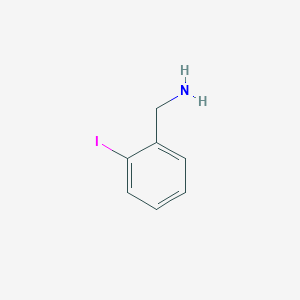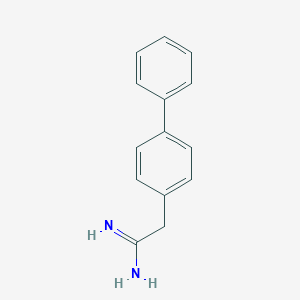
2-(4-Phenylphenyl)acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamidine derivatives is a topic of interest in several papers. For instance, the synthesis of N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with suitable reactive aromatic amines . Another paper describes the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods highlight the versatility of acetamidine chemistry and the potential for synthesizing a compound like "2-(4-Phenylphenyl)acetamidine" through similar synthetic strategies.
Molecular Structure Analysis
The molecular structures of synthesized acetamidine derivatives are typically confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . X-ray single-crystal diffraction is also used to verify the molecular structures of certain derivatives . These techniques would be essential in analyzing the molecular structure of "2-(4-Phenylphenyl)acetamidine" to ensure its correct synthesis and to understand its structural properties.
Chemical Reactions Analysis
Acetamidine derivatives can participate in various chemical reactions. For example, the paper on the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate discusses its use in oxidative reactions, demonstrating the compound's capabilities as an oxidant . This suggests that acetamidine derivatives can be reactive and may serve as intermediates or reagents in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamidine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as halogens or silyl groups can affect properties like solubility, melting point, and reactivity . The papers do not provide specific data on the physical and chemical properties of "2-(4-Phenylphenyl)acetamidine," but similar compounds' properties can offer a general understanding of what might be expected for this compound.
科学的研究の応用
Synthesis and Biological Activities
- Antimicrobial Evaluation : A study by Gul et al. (2017) focused on synthesizing derivatives of 2-(4-Phenylphenyl)acetamidine, which showed significant antimicrobial activity against various microbial species. This suggests its potential application in developing new antimicrobial agents (Gul et al., 2017).
- Anti-inflammatory and Antipyretic Properties : Research by Fayed et al. (2021) demonstrated that derivatives of this compound possess anti-inflammatory, antipyretic, and ulcerogenic properties, indicating potential therapeutic applications in these areas (Fayed et al., 2021).
Chemical Properties and Reactions
- Complex Formation : A study by Nonoyama et al. (1975) reported on the complex formation of related acetamide compounds with various metals, suggesting its use in the field of inorganic chemistry, especially in the synthesis of metal complexes (Nonoyama et al., 1975).
- Cyclopalladation Studies : Mossi et al. (1992) explored the cyclopalladation of acetamide derivatives, which is significant for understanding the reactivity of these compounds in coordination chemistry (Mossi et al., 1992).
Potential in Water Treatment and Environmental Applications
- Water Treatment : A study by Qi et al. (2020) investigated the use of related compounds in enhancing the degradation of contaminants in water treatment processes, highlighting its environmental applications (Qi et al., 2020).
Enzyme Inhibition and Anticancer Properties
- Enzyme Inhibition and Anticancer Agents : Research by Sultana et al. (2016) highlighted the potential of aryl acetamide derived complexes, including those related to 2-(4-Phenylphenyl)acetamidine, as enzyme inhibitors and anticancer agents (Sultana et al., 2016).
Pharmacokinetics and Drug Development
- Medicinal Chemistry and Drug Development : Studies by Rani et al. (2014) and Magadum et al. (2018) contribute to understanding the pharmacokinetics and potential drug development applications of related compounds (Rani et al., 2014), (Magadum et al., 2018).
特性
IUPAC Name |
2-(4-phenylphenyl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQCUYDKYMXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)acetamidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

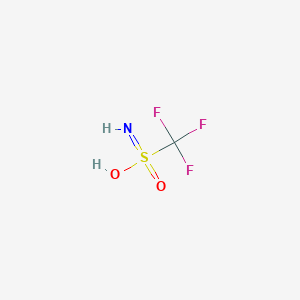

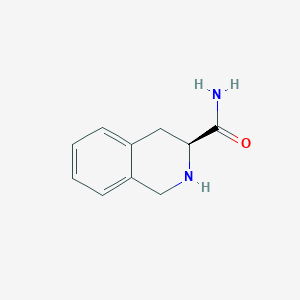
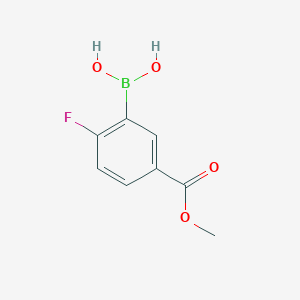
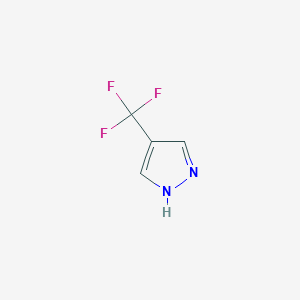
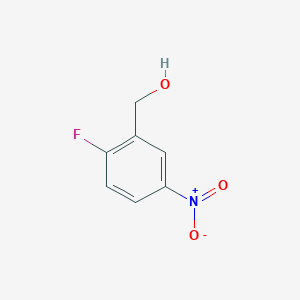
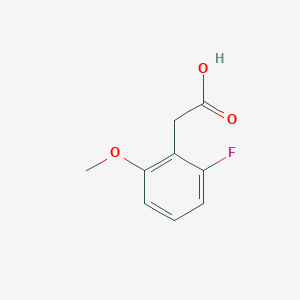
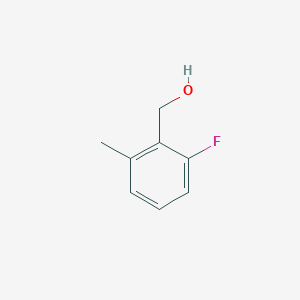
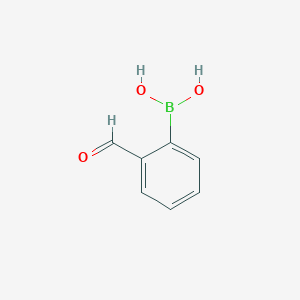
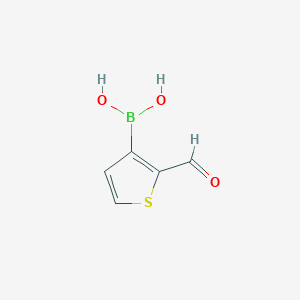
![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)
